Cas no 478066-02-3 (1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE)
![1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE structure](https://pt.kuujia.com/scimg/cas/478066-02-3x500.png)
478066-02-3 structure
Nome do Produto:1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
- 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
- 3-Pyridinecarboxamide, 1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-
- 1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 7E-380S
- AKOS005099227
- 478066-02-3
-
- Inchi: 1S/C20H13ClF4N2O2/c21-16-7-2-8-17(22)15(16)11-27-9-3-6-14(19(27)29)18(28)26-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,28)
- Chave InChI: TUAHJEYUHQIDJC-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=C(F)C=CC=C2Cl)C=CC=C1C(NC1=CC=CC(C(F)(F)F)=C1)=O
Propriedades Computadas
- Massa Exacta: 424.0601680g/mol
- Massa monoisotópica: 424.0601680g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 4
- Complexidade: 695
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.5
- Superfície polar topológica: 49.4Ų
Propriedades Experimentais
- Densidade: 1.489±0.06 g/cm3(Predicted)
- Ponto de ebulição: 588.5±50.0 °C(Predicted)
- pka: 11.80±0.70(Predicted)
1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE Literatura Relacionada
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
478066-02-3 (1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE) Produtos relacionados
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel
